2'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone
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Overview
Description
2'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone is a fluorinated aromatic ketone with a hexyloxy group attached to the benzene ring. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone typically involves the following steps:
Fluorination: The starting material, acetophenone, undergoes selective fluorination to introduce fluorine atoms at the desired positions on the benzene ring.
Hexyloxylation: The fluorinated acetophenone is then treated with hexyl alcohol in the presence of a strong acid catalyst to introduce the hexyloxy group.
Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes to ensure high purity and yield. Advanced fluorination techniques, such as electrochemical fluorination, are employed to achieve precise control over the fluorination step.
Chemical Reactions Analysis
Types of Reactions: 2'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at the ortho and para positions relative to the ketone group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: this compound can be oxidized to form this compound carboxylic acid.
Reduction: Reduction can yield this compound alcohol.
Substitution: Substitution reactions can produce various substituted derivatives, depending on the electrophile used.
Scientific Research Applications
2'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 2'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound's ability to bind to specific receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
2'-n-Hexyloxy-2,2,2,5'-tetrafluoroacetophenone is unique due to its combination of fluorine atoms and hexyloxy group. Similar compounds include:
2'-n-Hexyloxyacetophenone: Lacks fluorine atoms, resulting in different reactivity and stability.
2,2,2,5'-Tetrafluoroacetophenone: Does not have the hexyloxy group, leading to variations in solubility and biological activity.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(5-fluoro-2-hexoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F4O2/c1-2-3-4-5-8-20-12-7-6-10(15)9-11(12)13(19)14(16,17)18/h6-7,9H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBANSLFBOWDWEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)F)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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